2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the efficient construction of the desired compound with high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies can enhance the efficiency and scalability of the synthesis process . Proper handling and storage conditions, such as maintaining a cool, dry, and well-ventilated area, are essential to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents. These compounds share the same core structure but differ in their functional groups, leading to variations in their properties and applications .
Uniqueness
The uniqueness of this compound lies in its specific combination of bromophenyl and triisopropylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN2S/c1-17(2)21-15-23(18(3)4)27(24(16-21)19(5)6)32-28-26(20-10-12-22(29)13-11-20)30-25-9-7-8-14-31(25)28/h7-19H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKJHPJOGWOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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